N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol
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Overview
Description
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound combines the structural elements of proline, adamantane, and an amino alcohol, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol typically involves multiple steps, starting with the preparation of the proline derivative. One common method involves the acetylation of L-proline to form N-acetyl-L-proline, followed by methylation to obtain N-(Methyl Acetyl-L-prolinate). This intermediate is then reacted with 1-amino-3-adamantanol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
- Sodium N-dodecanoyl-L-prolinate
- Methyl acetyl-L-prolinate
- Ethyl 1-acetyl-L-prolinate
Uniqueness
N-(Methyl Acetyl-L-prolinate)-1-amino-3-adamantanol stands out due to its combination of proline, adamantane, and amino alcohol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H28N2O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H28N2O4/c1-24-16(22)14-3-2-4-20(14)15(21)10-19-17-6-12-5-13(7-17)9-18(23,8-12)11-17/h12-14,19,23H,2-11H2,1H3/t12?,13?,14-,17?,18?/m0/s1 |
InChI Key |
ZWFIQWGKGUOCHX-JPVBRBBMSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O |
Origin of Product |
United States |
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